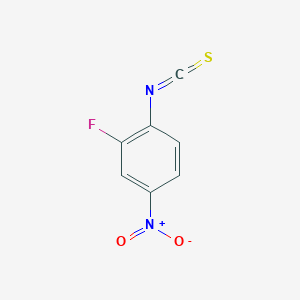

2-Fluoro-4-nitrophenylisothiocyanate

Description

Overview of Isothiocyanate Functionality and Research Significance

The isothiocyanate functional group, represented by the formula R−N=C=S, is a cornerstone of organosulfur chemistry. wikipedia.org These compounds are the more common isomers of thiocyanates (R−S−C≡N). wikipedia.org The isothiocyanate group is characterized by its heteroallenic structure, which confers a unique reactivity profile. The central carbon atom is highly electrophilic, making it susceptible to attack by various nucleophiles, while the sulfur atom can act as a nucleophile. rsc.org

This dual reactivity makes isothiocyanates exceptionally versatile synthons in organic synthesis. rsc.org They are widely used in the construction of various sulfur and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceutically active compounds. rsc.org Beyond their role as synthetic intermediates, many isothiocyanate-containing molecules exhibit significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. rsc.orgfoodandnutritionjournal.org Naturally, they are found in cruciferous vegetables like broccoli and cabbage, where they are formed from the enzymatic hydrolysis of precursor compounds called glucosinolates. wikipedia.orgfoodandnutritionjournal.orgnih.gov

Historical Context of Aryl Isothiocyanate Synthesis and Applications

The synthesis of aryl isothiocyanates has a rich history with several classical methods forming the foundation of their preparation. One of the most prominent and traditional methods involves the reaction of a primary amine with thiophosgene (B130339). nih.gov However, due to the high toxicity of thiophosgene, alternative methods have been extensively developed.

The most common approach for synthesizing isothiocyanates involves the decomposition of dithiocarbamate (B8719985) salts, which are typically formed from the reaction of a primary amine with carbon disulfide in the presence of a base. nih.govcbijournal.com These salts can then be treated with various reagents, such as ethyl chloroformate, lead nitrate, or tosyl chloride, to yield the desired isothiocyanate. wikipedia.orgnih.gov Another established method is the pyrolysis of arylthioureas in an inert solvent. google.com Early applications of these compounds centered on their utility as starting materials for fine chemicals used in the pharmaceutical and photographic industries. google.com

Importance of Electron-Withdrawing Substituents in Aryl Isothiocyanates

The reactivity of the aryl isothiocyanate core can be significantly modulated by the presence of substituents on the aromatic ring. In the case of 2-Fluoro-4-nitrophenylisothiocyanate, the fluorine atom and the nitro group are strong electron-withdrawing groups.

These substituents decrease the electron density of the aromatic ring and, through inductive and resonance effects, increase the electrophilicity of the central carbon atom of the isothiocyanate moiety. This enhanced electrophilicity makes the compound more reactive towards nucleophiles compared to unsubstituted or electron-donating group-substituted aryl isothiocyanates. This heightened reactivity is a desirable trait for a synthetic building block, often leading to higher yields and faster reaction times in the synthesis of complex molecules like thioureas, thiocarbamates, and various heterocyclic systems. Research has indicated that electron-withdrawing substituents can favor certain reaction pathways, such as the nucleophilic addition to the sulfur atom in specific cascade reactions. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1000576-88-4 | C₇H₃FN₂O₂S | 198.18 | Not specified |

| 4-Nitrophenyl isothiocyanate | 2131-61-5 | C₇H₄N₂O₂S | 180.18 | 110-112 |

| 2-Nitrophenyl isothiocyanate | 2719-30-4 | C₇H₄N₂O₂S | 180.19 | Not specified |

| 2-Chloro-4-nitrophenyl isothiocyanate | 23165-64-2 | C₇H₃ClN₂O₂S | 214.63 | 95-99 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1000576-84-0 |

|---|---|

Molecular Formula |

C7H3FN2O2S |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-fluoro-1-isothiocyanato-4-nitrobenzene |

InChI |

InChI=1S/C7H3FN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |

InChI Key |

DHPMIBAGEHTUJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Nitrophenylisothiocyanate and Analogues

Traditional Synthetic Approaches to Aryl Isothiocyanates

Historically, the synthesis of aryl isothiocyanates relied on a few key reagents, which, while effective, presented significant handling and substrate-scope challenges.

The most conventional method for preparing aryl isothiocyanates involves the reaction of a primary aromatic amine with thiophosgene (B130339) (CSCl₂). nih.gov This reaction, often referred to as the signature synthesis of isothiocyanates, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov The corresponding amine, 2-fluoro-4-nitroaniline, can be converted to 2-Fluoro-4-nitrophenylisothiocyanate using this approach.

A related method employs phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. nih.gov While these reagents are primarily used to synthesize isocyanates, they can also be adapted for isothiocyanate synthesis, often through multi-step procedures. For instance, reaction with dithiocarbamate (B8719985) salts can yield the desired isothiocyanate. cbijournal.com Despite their effectiveness, the extreme toxicity of thiophosgene and phosgene has prompted the search for safer alternatives. nih.govorganic-chemistry.org

Traditional methods face significant limitations when applied to highly functionalized precursors, such as the electron-deficient 2-fluoro-4-nitroaniline. The primary challenge stems from the reduced nucleophilicity of the aromatic amine. The presence of strong electron-withdrawing groups, like the nitro (-NO₂) and fluoro (-F) substituents, decreases the basicity of the amino group. cbijournal.com

This reduced basicity makes the initial reaction with reagents like carbon disulfide (a key step in many modern syntheses) difficult, often leading to poor yields or failure to form the necessary dithiocarbamate intermediate. cbijournal.comchemrxiv.org Consequently, many desulfurization protocols are not universally applicable to these electron-deficient substrates. chemrxiv.org A two-step process is sometimes necessary for electron-deficient amines, where the intermediate thiocarbamate is first synthesized and isolated before being converted to the isothiocyanate. organic-chemistry.orgchemrxiv.org

Modern and Environmentally Benign Synthesis Strategies

In response to the drawbacks of traditional methods, numerous modern protocols have been developed. These strategies often prioritize operational simplicity, safety, and applicability to a wider range of substrates, including electron-deficient arylamines.

Numerous protocols have been established that allow for the one-pot conversion of structurally diverse alkyl and aryl amines into isothiocyanates in good to excellent yields. ciac.jl.cnorganic-chemistry.orgnih.gov For example, a general method involves treating the amine with carbon disulfide and a base like triethylamine (B128534), followed by the addition of a desulfurylating agent to the same reaction vessel. organic-chemistry.org

The core of modern one-pot syntheses is the choice of the desulfurylation reagent used to convert the intermediate dithiocarbamate to the final isothiocyanate. A wide array of reagents has been explored to replace toxic thiophosgene. These reagents offer various advantages in terms of efficiency, cost, safety, and compatibility with sensitive functional groups. ijacskros.com

Propane phosphonic acid anhydride (B1165640) (T3P®) has been identified as a green, safe, and user-friendly desulfurating agent that produces water-soluble byproducts, simplifying work-up. organic-chemistry.org Other effective reagents include tosyl chloride, cyanuric chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and triflic anhydride (Tf₂O). cbijournal.combeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgijacskros.com Iodine has also been used as an inexpensive and environmentally friendly desulfurizing agent. nih.govcbijournal.com The development of these reagents has significantly broadened the scope and practicality of isothiocyanate synthesis. chemrxiv.org

| Desulfurylation Reagent | Typical Base | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Propane phosphonic acid anhydride (T3P®) | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | Green reagent, water-soluble byproducts, high yields. | organic-chemistry.org |

| Triflic anhydride (Tf₂O) | Triethylamine (Et₃N), DIPEA | Dichloromethane (DCM) | Mild protocol, good to excellent yields for diverse substrates. | ijacskros.com |

| Cyanuric Chloride (TCT) | Potassium Carbonate (K₂CO₃) | Water/DCM | Advantageous for highly electron-deficient arylamines. | beilstein-journals.org |

| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | Acetonitrile (MeCN) | Facile and general protocol for various alkyl and aryl amines. | organic-chemistry.org |

| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Water/Ethyl Acetate | Non-toxic, inexpensive, and environmentally acceptable. | cbijournal.com |

| Sodium Persulfate (Na₂S₂O₈) | Base (e.g., NaOH) | Water | Green procedure, tolerates a wide range of functional groups. | rsc.org |

The synthesis of this compound and similar electron-deficient analogues often requires careful optimization of reaction conditions. beilstein-journals.org The choice of solvent is critically important for the successful formation of the dithiocarbamate salt from weakly basic arylamines. beilstein-journals.orgnih.gov While many reactions proceed in standard organic solvents like dichloromethane or acetonitrile, the inclusion of a polar aprotic solvent like dimethylformamide (DMF) as a co-solvent can be crucial. beilstein-journals.orgresearchgate.net

The use of DMF, often in combination with longer reaction times or slightly elevated temperatures (e.g., 40 °C), can facilitate the reaction between the electron-deficient amine and carbon disulfide, leading to higher yields of the desired isothiocyanate. beilstein-journals.orgresearchgate.net Optimization studies have also explored various bases, with potassium carbonate being particularly effective in aqueous systems for generating soluble dithiocarbamate salts, and organic bases like triethylamine being common in non-aqueous media. beilstein-journals.orgijacskros.com Microwave-assisted reactions have also been shown to enhance efficiency and dramatically reduce reaction times. organic-chemistry.orgnih.gov

| Amine Substrate | Reagents | Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroaniline | CS₂, K₂CO₃, TCT | H₂O/DMF | 40 °C, 5h (dithiocarbamate formation) | 95% | researchgate.net |

| 4-Cyanoaniline | CS₂, K₂CO₃, TCT | H₂O/DMF | 40 °C, 10h (dithiocarbamate formation) | 91% | researchgate.net |

| Benzylamine (for comparison) | CS₂, Et₃N, Tf₂O | DCM | 0 °C to RT, 30 min | 81% | ijacskros.com |

| Phenethylamine | CS₂, Et₃N, DMT/NMM/TsO⁻ | DCM | Microwave, 90 °C, 3 min | 95% | researchgate.net |

Preparative Routes to Key Intermediates

Synthesis of 2-Fluoro-4-nitrophenylamine

The synthesis of 2-fluoro-4-nitrophenylamine, a crucial intermediate, is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The most prominent and industrially relevant methods utilize 3,4-difluoronitrobenzene (B149031) as the starting material, leveraging the high activation of the fluorine atom at the C-4 position by the para-nitro group for selective substitution.

Detailed research findings from patent literature outline several effective preparative routes. One established method involves the direct ammonolysis of 3,4-difluoronitrobenzene. In this process, 3,4-difluoronitrobenzene is reacted with a concentrated aqueous solution of ammonia (B1221849) (typically 25-29% by weight). google.comgoogle.com The reaction is conducted under elevated temperature and pressure, requiring a sealed pressure vessel to reach temperatures between 120°C and 135°C for a duration of 15 to 20 hours. google.comgoogle.com Upon cooling, the solid product, 2-fluoro-4-nitrophenylamine, precipitates and can be isolated through filtration, followed by washing with water and petroleum ether to remove impurities. google.com

An advancement on this procedure incorporates a catalyst to improve reaction efficiency and yield. A patented method describes the use of cuprous oxide (Cu₂O) as a catalyst in the presence of an alcohol solvent. google.com In this improved process, 3,4-difluoronitrobenzene is heated with aqueous ammonia in industrial alcohol, with cuprous oxide added to the reaction mixture. google.com The reaction is maintained at a temperature of 120-130°C and a pressure of 1.2-1.8 MPa for 18 to 20 hours. google.com This catalytic approach results in a high molar yield of 96.4% and produces a product with a purity greater than 99.0% as determined by gas chromatography (GC). google.com The workup for this method involves pressing the cooled reaction material into water to precipitate the yellow, solid 2-fluoro-4-nitrophenylamine, which is then filtered, washed, and dried. google.com

These synthetic strategies are summarized in the table below, highlighting the key parameters of each route.

| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity |

| 3,4-Difluoronitrobenzene | Aqueous Ammonia (25-29%) | 120-135°C, 15-20 hours, sealed pressure vessel | Not specified | Not specified |

| 3,4-Difluoronitrobenzene | Aqueous Ammonia (25-29%), Cuprous Oxide (catalyst), Industrial Alcohol | 120-130°C, 1.2-1.8 MPa, 18-20 hours | 96.4% | >99.0% (GC) |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Nitrophenylisothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate (-N=C=S) functional group is characterized by a central carbon atom that is highly electrophilic. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, the primary mode of reaction for this group is nucleophilic addition, where an electron-rich species attacks the central carbon, leading to the formation of a new single bond and the breaking of the C=S or C=N pi bond.

The reaction between an isothiocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thiourea (B124793) derivatives, respectively. sphinxsai.com The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This process is typically rapid and often carried out at room temperature, leading to high yields of the corresponding thiourea product. rsc.orgcbijournal.com

The general mechanism involves the amine nitrogen attacking the central carbon of the isothiocyanate, forming a zwitterionic intermediate which quickly undergoes a proton transfer to yield the stable thiourea. The reactivity of the amine nucleophile plays a role; aromatic amines, being less basic, may require slightly more forcing conditions, such as refluxing in a suitable solvent, compared to more basic aliphatic amines. cbijournal.com

Below is a table illustrating the expected products from the reaction of 2-Fluoro-4-nitrophenylisothiocyanate with various classes of amines.

| Amine Reactant | Amine Structure | Product Class | Product Structure |

| Primary Aliphatic Amine (e.g., Ethylamine) | CH3CH2NH2 | N-Alkyl-N'-(2-fluoro-4-nitrophenyl)thiourea | |

| Secondary Aliphatic Amine (e.g., Diethylamine) | (CH3CH2)2NH | N,N-Dialkyl-N'-(2-fluoro-4-nitrophenyl)thiourea | |

| Primary Aromatic Amine (e.g., Aniline) | C6H5NH2 | N-Aryl-N'-(2-fluoro-4-nitrophenyl)thiourea | |

| Hydrazine Derivative (e.g., Phenylhydrazine) | C6H5NHNH2 | N-(Phenylamino)-N'-(2-fluoro-4-nitrophenyl)thiourea |

This table is illustrative of the expected reaction products.

Alcohols (containing a hydroxyl group, -OH) and thiols (containing a sulfhydryl group, -SH) can also act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group.

Thiols , being soft and highly effective nucleophiles, react readily with isothiocyanates to form dithiocarbamate (B8719985) derivatives. researchgate.netyoutube.com The reaction mechanism is analogous to that with amines, involving the attack of the sulfur atom on the isothiocyanate carbon.

Alcohols are generally weaker nucleophiles than amines or thiols. masterorganicchemistry.com Their reaction with isothiocyanates to form thiocarbamates (also known as thionocarbamates or O-alkyl thiourethanes) can be sluggish and may require basic or acidic catalysis to proceed at a reasonable rate. libretexts.orgpressbooks.pub Base catalysis enhances the nucleophilicity of the alcohol by converting it to the more reactive alkoxide ion. Acid catalysis, conversely, protonates the isothiocyanate group, increasing the electrophilicity of the carbon atom. masterorganicchemistry.com

Electrophilic Properties and Aromatic Ring Activation

The term "electrophilic properties" in the context of this compound refers to two distinct aspects: the electrophilicity of the functional groups and the susceptibility of the aromatic ring to attack by electrophiles.

Electrophilicity of the Isothiocyanate Carbon : As detailed in the previous section, the carbon atom of the isothiocyanate group is a potent electrophilic center. This inherent electrophilicity is significantly amplified by the strong electron-withdrawing effects of the substituents on the aromatic ring, which will be discussed in section 3.3.

Aromatic Ring Reactivity towards Electrophiles : The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts alkylation. sphinxsai.comcymitquimica.com This deactivation is a direct consequence of the attached substituents. Both the nitro group (-NO2) and the fluorine (-F) atom are electron-withdrawing groups that pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. sphinxsai.com The isothiocyanate group itself also contributes to this deactivation. Consequently, subjecting this compound to standard EAS conditions would likely require harsh conditions and result in low yields, if any reaction occurs at all.

Influence of Fluoro and Nitro Substituents on Reaction Pathways

The fluoro and nitro groups attached to the phenyl ring have a profound influence on the molecule's reactivity, affecting both the isothiocyanate group and the aromatic ring itself.

Influence on the Isothiocyanate Group : Both the nitro group and the fluorine atom are strongly electron-withdrawing through the inductive effect. The nitro group also exerts a powerful electron-withdrawing resonance effect (a -M effect). nih.govresearchgate.net These effects combine to decrease the electron density across the entire aromatic system, which in turn pulls electron density away from the isothiocyanate moiety. This reduction in electron density significantly enhances the partial positive charge on the isothiocyanate carbon, making it an even more potent electrophile and accelerating the rate of nucleophilic addition reactions at this site compared to an unsubstituted phenylisothiocyanate. rsc.org

Influence on the Aromatic Ring : While these groups deactivate the ring towards electrophilic attack, they strongly activate it for nucleophilic aromatic substitution (SNA_r) . nih.govnih.gov For an SNA_r reaction to occur, two conditions are generally required: the presence of a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, both conditions are met perfectly. The fluorine atom is a competent leaving group in SNA_r reactions, and the powerful nitro group is in the para position relative to it. nih.gov The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, drastically lowering the activation energy for the substitution reaction. This makes the carbon atom attached to the fluorine highly susceptible to attack by nucleophiles.

Intramolecular Cyclization Reactions and Heterocyclic Scaffold Construction

The unique structural arrangement of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly benzothiazine derivatives. rsc.org This is achieved through a two-step, one-pot process that leverages both the nucleophilic addition reactivity of the isothiocyanate group and the potential for intramolecular nucleophilic aromatic substitution.

The synthetic strategy involves first reacting this compound with a bifunctional nucleophile. For instance, reaction with an amino alcohol or an amino thiol would first form a thiourea derivative via nucleophilic addition. The newly introduced hydroxyl or thiol group in the side chain can then act as an internal nucleophile.

In a subsequent step, often promoted by a base, this internal nucleophile can attack the electron-deficient carbon atom bearing the fluorine atom on the aromatic ring. This intramolecular SNAr reaction results in the displacement of the fluoride (B91410) ion and the formation of a new ring fused to the benzene core, yielding a heterocyclic scaffold such as a 7-nitro-2-(substituted-imino)-2H-1,4-benzothiazine. rsc.orgcbijournal.com This powerful strategy allows for the rapid construction of complex molecular architectures from a single starting material.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Fluoro-4-nitrophenylisothiocyanate, a combination of 1H, 13C, and 19F NMR spectroscopy provides a complete picture of its molecular framework.

Proton (1H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the 1H NMR spectrum is of particular interest. The phenyl ring contains three protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents: the fluorine atom, the nitro group (-NO2), and the isothiocyanate group (-NCS).

Detailed analysis of the splitting patterns and coupling constants (J values) allows for the unambiguous assignment of each proton to its specific position on the aromatic ring. The electron-withdrawing nature of the nitro and isothiocyanate groups, combined with the electronegativity of the fluorine atom, results in a downfield shift of the aromatic protons compared to unsubstituted benzene (B151609).

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.50 - 7.70 | dd | JH3-H5, JH3-F |

| H-5 | 8.10 - 8.30 | ddd | JH5-H6, JH5-H3, JH5-F |

| H-6 | 7.90 - 8.10 | dd | JH6-H5, JH6-F |

Carbon-13 (13C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the attached functional groups.

The carbon atom of the isothiocyanate group (-NCS) is typically observed in the range of 130-140 ppm. The aromatic carbons exhibit signals in the region of 110-160 ppm, with the carbon atoms directly attached to the electron-withdrawing nitro group and the fluorine atom showing significant shifts. The carbon-fluorine coupling (nJCF) provides additional structural information, often resulting in the splitting of carbon signals.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |

| C-1 (C-NCS) | 135 - 145 | Present |

| C-2 (C-F) | 155 - 165 | Present (1JCF) |

| C-3 | 115 - 125 | Present |

| C-4 (C-NO2) | 145 - 155 | Present |

| C-5 | 120 - 130 | Present |

| C-6 | 125 - 135 | Present |

| -NCS | 130 - 140 | Not Applicable |

Fluorine-19 (19F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. Since 19F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range.

In the 19F NMR spectrum of this compound, a single signal is expected, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is influenced by the electronic environment created by the adjacent nitro and isothiocyanate groups. Furthermore, the signal will exhibit coupling to the neighboring aromatic protons (nJHF), providing valuable connectivity information that corroborates the assignments made from the 1H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its distinct functional moieties.

Isothiocyanate (-NCS) Group: This group exhibits a strong and characteristic asymmetric stretching vibration in the IR spectrum, typically in the range of 2000-2200 cm-1. This band is often one of the most intense in the spectrum and serves as a key diagnostic marker for the presence of the isothiocyanate functionality.

Nitro (-NO2) Group: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1600 cm-1 and a symmetric stretch (νs) appearing in the 1300-1400 cm-1 region. These bands are usually strong in the IR spectrum.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons are expected above 3000 cm-1. The C=C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm-1 region.

C-F Bond: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, generally in the 1000-1300 cm-1 range.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

| -NCS | Asymmetric Stretch | 2000 - 2200 |

| -NO2 | Asymmetric Stretch | 1500 - 1600 |

| -NO2 | Symmetric Stretch | 1300 - 1400 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1300 |

While this compound is a relatively rigid molecule, subtle conformational preferences, such as the orientation of the isothiocyanate group relative to the phenyl ring, can potentially be investigated through detailed analysis of the vibrational spectra. Theoretical calculations, in conjunction with experimental IR and Raman data, can help to assign specific vibrational modes and identify any bands that are sensitive to conformational changes. However, for a molecule of this nature, significant conformational isomerism is not expected to be a prominent feature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for molecular weight determination and structural elucidation based on fragmentation patterns.

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a premier technique for analyzing compounds that are polar and thermally labile. In the context of this compound, ESI-MS/MS is particularly valuable for characterizing the products formed when it is used as a derivatizing agent, for instance, in the labeling of primary and secondary amines in complex biological samples. shimadzu.com

The isothiocyanate group (-N=C=S) reacts with amines to form a stable thiourea (B124793) linkage. These derivatized molecules can be readily ionized by ESI, typically forming protonated molecules [M+H]⁺ in positive ion mode. Subsequent analysis by tandem MS (MS/MS) involves selecting the precursor [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information about the original analyte.

Research on analogous isothiocyanate derivatives, such as those from m-nitrophenyl isothiocyanate, demonstrates a characteristic fragmentation pathway. researchgate.net The most common cleavage occurs at the C-N bond of the thiourea structure, yielding a single, intense product ion corresponding to the protonated isothiocyanate reagent. researchgate.net This predictable fragmentation is highly useful for developing sensitive and selective detection methods, such as multiple reaction monitoring (MRM). shimadzu.com

For a hypothetical derivatization product of this compound with a generic amine (R-NH₂), the expected fragmentation pattern under CID would involve the cleavage of the thiourea bond. This would generate a characteristic product ion corresponding to the protonated this compound moiety.

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for an Amine Derivatized with this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Fragmentation Pathway |

| [M+H]⁺ | [C₇H₄FN₂O₂S + H]⁺ | 199.0 | R-NH | Cleavage of the thiourea C-N bond |

| [M+H]⁺ | [R-NH₃]⁺ | Varies | C₇H₃FN₂O₂S | Cleavage of the thiourea C-N bond |

Note: This table is based on established fragmentation patterns of similar thiourea derivatives. researchgate.netresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. uoguelph.ca The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column before being detected by a mass spectrometer. thermofisher.com

While this compound itself has a relatively high boiling point, GC-MS can be employed to analyze any related volatile species, such as potential synthetic precursors or degradation products. The analysis of fluorinated organic compounds by GC-MS can present challenges, as some reactive species may degrade on the column. researchgate.net However, many fluorinated compounds are amenable to GC-MS analysis. researchgate.net

In the mass spectrometer, compounds are typically ionized by electron ionization (EI), which generates a molecular ion (M⁺) and a reproducible fragmentation pattern that serves as a chemical "fingerprint." This pattern can be compared against spectral libraries for identification. For example, the NIST Mass Spectrometry Data Center contains fragmentation data for the related compound 2-Chloro-4-nitrophenyl isothiocyanate, showing major fragments at m/z values of 214, 184, 142, and 133, which correspond to the molecular ion and subsequent losses. nih.gov A similar fragmentation pattern would be anticipated for the fluoro analogue.

Table 2: Typical GC-MS Operating Parameters for Analysis of Volatile Organic Compounds

| Parameter | Setting |

| Gas Chromatograph | |

| Column Type | Fused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50-70°C, ramp at 5-10°C/min to 280-300°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-500 m/z |

| Ion Source Temp. | 230 °C |

Note: These are general parameters and would require optimization for specific analytes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between molecular orbitals. The technique is widely used for the quantitative analysis of compounds containing chromophores—functional groups that absorb light.

The structure of this compound contains a nitrophenyl group, which is a strong chromophore. The electronic absorption spectrum is expected to be dominated by π → π* transitions within the aromatic ring, which is conjugated with the nitro group. The presence of substituents on the benzene ring, including the fluoro, nitro, and isothiocyanate groups, influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorbance (λmax).

Studies on the closely related compound 4-nitrophenol (B140041) show a strong absorption peak around 320 nm in neutral or acidic aqueous solutions. researchgate.net Upon addition of a base, deprotonation occurs, forming the 4-nitrophenolate (B89219) ion, which results in a significant bathochromic (red) shift of the absorption maximum to approximately 400 nm. researchgate.netresearchgate.net This shift is due to the increased electron-donating ability of the phenolate (B1203915) group, which enhances conjugation and lowers the energy of the electronic transition. While this compound does not have a hydroxyl group to deprotonate, its UV-Vis spectrum is expected to be sensitive to solvent polarity. The strong electron-withdrawing nature of the nitro and isothiocyanate groups, combined with the fluoro substituent, dictates its characteristic absorption profile in the UV region.

Table 3: UV-Vis Absorption Maxima (λmax) for Structurally Related Nitrophenyl Compounds

| Compound | Solvent/Condition | λmax (nm) | Reference |

| 4-Nitrophenol | Aqueous | ~320 | researchgate.net |

| 4-Nitrophenolate ion | Aqueous (basic) | ~400 | researchgate.netresearchgate.net |

| 3-Nitrophenol | Not specified | 275, 340 | N/A |

| Acetophenone | Not specified | ~240, ~280 | science-softcon.de |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. Methods like Density Functional Theory (DFT) are employed to solve the electronic structure of molecules, providing a fundamental understanding of their behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-4-nitrophenylisothiocyanate, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization. This process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed picture of the molecule's electronic structure. Key properties that can be calculated include the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for reactive interactions. For this compound, the nitro group (-NO₂) and the fluorine atom (-F) are strongly electron-withdrawing, influencing the electron distribution across the phenyl ring and affecting the reactivity of the isothiocyanate (-NCS) group.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound This table presents typical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). Actual values would be subject to the specific computational methods used.

| Parameter | Description | Illustrative Value |

| Geometric Parameters | ||

| C-F Bond Length | The distance between the Carbon and Fluorine atoms. | 1.34 Å |

| C-N (Nitro) Bond Length | The distance between the Carbon and Nitrogen atom of the nitro group. | 1.48 Å |

| N=C (Isothiocyanate) Bond Length | The distance between the Nitrogen and Carbon atoms of the isothiocyanate group. | 1.20 Å |

| C=S (Isothiocyanate) Bond Length | The distance between the Carbon and Sulfur atoms of the isothiocyanate group. | 1.57 Å |

| O-N-O Bond Angle | The angle within the nitro group. | 124.5° |

| C-N-C Angle | The angle of the isothiocyanate group linkage to the phenyl ring. | 138.0° |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.3 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 D |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).

For this compound, a TD-DFT analysis would help to understand how the molecule interacts with light. The results can be compared with experimentally measured spectra to validate the computational model and to assign specific electronic transitions (e.g., π → π* or n → π*) to the observed absorption bands. This provides a deeper understanding of the molecule's photophysical properties.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table shows example outputs from a TD-DFT calculation, simulating the main absorption peaks in a UV-Vis spectrum.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 nm | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 268 nm | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 225 nm | 0.38 | HOMO → LUMO+1 |

Molecular Dynamics Simulations of Reactivity and Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or in the presence of a biological target like a protein. These simulations can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds or other non-covalent interactions. By simulating the molecule's trajectory over time, MD can help to explore its conformational flexibility and how it approaches and binds to a reactive partner, providing a dynamic view of the initial steps of a chemical reaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the detailed pathway of a chemical reaction. Using methods like DFT, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, the isothiocyanate group is a key functional group that readily reacts with nucleophiles, such as the amine groups on proteins. Computational modeling could be used to elucidate the mechanism of this reaction step-by-step. By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and providing a quantitative understanding of the reaction kinetics.

Structure-Reactivity Relationship Predictions

Computational chemistry allows for the systematic investigation of structure-reactivity relationships. By calculating a range of molecular descriptors, it is possible to predict how changes in a molecule's structure will affect its chemical reactivity.

In the case of this compound, computational models can quantify the electronic effects of the fluoro and nitro substituents on the reactivity of the isothiocyanate functional group. Descriptors derived from DFT calculations, such as atomic charges, frontier molecular orbital densities, and Fukui functions, can pinpoint the most reactive sites in the molecule. For instance, calculations would likely confirm that the carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and the resonance effects of the nitro-substituted phenyl ring. This high electrophilicity makes it a prime target for attack by nucleophiles. By computationally modifying the substituents on the ring and recalculating these descriptors, one could predict how to tune the molecule's reactivity for specific applications.

Applications in Chemical Research and Materials Science

Reagent in Synthetic Organic Chemistry

In synthetic organic chemistry, 2-Fluoro-4-nitrophenylisothiocyanate serves as a key building block for the creation of a wide array of complex molecules. Its isothiocyanate functional group readily reacts with nucleophiles, particularly primary amines, to form thiourea (B124793) linkages, which are pivotal in the construction of more elaborate chemical structures.

Synthesis of Complex Nitrogen-Containing Compounds

The reactivity of this compound with amines is a cornerstone of its utility in synthesizing complex nitrogen-containing compounds. These compounds are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. The formation of the thiourea moiety provides a stable and versatile scaffold from which further chemical transformations can be executed to build intricate molecular architectures. The presence of the nitro group and fluorine atom can also influence the reactivity and properties of the resulting molecules, offering avenues for further functionalization.

Formation of Diverse Heterocyclic Frameworks

Isothiocyanates are well-established precursors for the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These frameworks are fundamental to the structure of many natural products and synthetic drugs. For instance, isothiocyanates can be employed in the synthesis of medicinally important nitrogen and sulfur-containing heterocycles such as quinazolines and benzothiazoles. nih.govopenmedicinalchemistryjournal.comresearchgate.netnih.govresearchgate.netjmbfs.orgekb.eg The reaction of this compound with appropriate precursors can lead to the formation of substituted quinazoline (B50416) and benzothiazole (B30560) derivatives, which are classes of compounds known for their diverse biological activities. nih.govopenmedicinalchemistryjournal.comresearchgate.netnih.govresearchgate.netjmbfs.orgekb.egnih.govresearchgate.netresearchgate.net

Preparation of Unsymmetrical Thioureas

One of the most direct and widely utilized applications of this compound is in the preparation of unsymmetrical thioureas. The reaction of the isothiocyanate group with a primary amine leads to the formation of a thiourea derivative. nih.govorganic-chemistry.orgnih.govbibliomed.orgresearchgate.netnih.govnih.gov By using different amines, a diverse library of unsymmetrical thioureas can be synthesized. nih.govorganic-chemistry.orgnih.govbibliomed.orgresearchgate.netnih.govnih.gov These compounds are not only valuable as intermediates in further synthetic steps but have also been investigated for their own biological activities. The synthesis is often straightforward, proceeding under mild conditions with high yields. nih.govbibliomed.org

Derivatization Agent in Analytical Chemistry

In the realm of analytical chemistry, particularly in chromatography, the detection and quantification of certain analytes can be challenging due to their inherent chemical properties. Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis.

Enhancing Chromatographic Separation and Detection Sensitivity

This compound can be used as a derivatizing agent to improve the chromatographic separation and detection of various compounds, especially those containing primary or secondary amine groups, such as amino acids and biogenic amines. nih.govnih.govsqu.edu.omcabidigitallibrary.orgthermofisher.commdpi.com The reaction of the isothiocyanate with an amine introduces a chromophore (the nitrophenyl group) into the analyte molecule. This modification significantly enhances the ultraviolet (UV) absorbance of the derivative, making it much more sensitive to detection by UV detectors commonly used in High-Performance Liquid Chromatography (HPLC). researchgate.netsqu.edu.omman.ac.uk The introduction of the fluorinated nitrophenyl group can also alter the polarity and chromatographic behavior of the analyte, leading to improved separation from other components in a complex mixture. mdpi.com This pre-column derivatization technique is a valuable tool for the trace analysis of amines in various biological and environmental samples. nih.govsqu.edu.omcabidigitallibrary.orgthermofisher.com

Role in Functional Materials and Advanced Technologies

The unique electronic and structural features of this compound also suggest its potential utility in the development of functional materials and advanced technologies. While specific applications of this particular compound are an emerging area of research, the incorporation of fluorinated and nitro-functionalized aromatic rings into polymers and other materials can impart desirable properties. man.ac.ukresearchgate.netnih.govrsc.orgnih.gov

The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of materials. man.ac.ukresearchgate.netrsc.org The nitro group, being strongly electron-withdrawing, can influence the electronic properties of materials, making them potentially useful in applications such as sensors or optoelectronic devices. The isothiocyanate group provides a reactive handle for covalently incorporating these functionalities into polymer chains or onto surfaces. Research in this area is ongoing, with the potential to lead to the development of new materials with tailored properties for a range of technological applications. researchgate.netjmbfs.orgbibliomed.orgman.ac.ukresearchgate.netnih.govrsc.orgnih.govresearchgate.netnih.govnih.gov

Additives in Electrochemical Systems (e.g., Lithium Rechargeable Batteries)

Currently, there is no publicly available scientific literature or research data detailing the specific application of this compound as an additive in electrochemical systems, including lithium rechargeable batteries. Extensive searches of chemical and materials science databases did not yield any studies or reports on its use to enhance battery performance, stability, or safety.

Fundamental Biological Studies (Non-Clinical)

Probing Protein Interactions and Chemical Modifications in Vitro

There is no available research documenting the use of this compound for probing protein interactions or inducing chemical modifications in vitro. While isothiocyanates, in general, can react with primary amines on proteins, the specific utility and application of this particular fluorinated and nitrated derivative in this context have not been reported in the scientific literature.

Future Directions and Emerging Research Avenues for Substituted Aryl Isothiocyanates

Exploration of Novel Catalytic and Green Synthetic Routes

The traditional synthesis of aryl isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide, prompting the development of more sustainable and efficient methods. mdpi.com Modern research focuses on catalytic systems and green chemistry principles to overcome the limitations of classical approaches, which can include low yields and the use of toxic materials. researchgate.net

Recent advancements include one-pot syntheses that offer convenience and improved efficiency. researchgate.netresearchgate.net For instance, primary aromatic amines can be converted into aryl isothiocyanates through intermediates like arylimino-1,2,3-dithiazoles, which can be cleaved under mild conditions. rsc.org The use of elemental sulfur is another promising green approach, providing a readily available and environmentally benign sulfur source for the synthesis of isothiocyanates from isocyanides. mdpi.com Catalytic amounts of selenium or tellurium have been shown to enhance the efficiency of this transformation. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, such as in the conversion of cyanothioformanilides to isothiocyanates. rsc.org Furthermore, the development of new desulfurization reagents is expanding the scope of isothiocyanate synthesis from dithiocarbamates, allowing for the preparation of a wide range of alkyl and aryl isothiocyanates under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Routes for Aryl Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Classical Methods | Thiophosgene, Carbon Disulfide | Well-established | Highly toxic reagents, harsh conditions |

| Dithiazole Intermediates | Primary amines, Appel's salt, Ethylmagnesium bromide | Milder conditions, 'one-pot' potential | Multi-step process |

| Elemental Sulfur | Isocyanides, Elemental Sulfur, Catalytic Se/Te | Green sulfur source, atom economy | May require high temperatures or long reaction times |

| Microwave-Assisted | Cyanothioformanilides, 2,6-Lutidine | Rapid reaction times, high yields | Requires specialized equipment |

| Modern Desulfurization | Primary amines, CS₂, DMT/NMM/TsO⁻ | High yields, broad substrate scope | Reagent complexity |

Development of Advanced Spectroscopic Probes

The reactivity of the isothiocyanate group makes it an excellent functional handle for the development of spectroscopic probes for biological and analytical applications. mdpi.com A notable method for the spectroscopic quantitation of isothiocyanates involves their cyclocondensation reaction with vicinal dithiols, such as 1,2-benzenedithiol. nih.gov This reaction produces a 1,3-benzodithiole-2-thione, which has a strong UV absorbance that allows for sensitive detection. nih.gov This assay is highly specific for isothiocyanates and is not interfered by related functional groups like thiocyanates or isocyanates, enabling the measurement of as little as 1 nanomole of the analyte. nih.gov

This quantitative method has proven valuable for analyzing isothiocyanates in complex mixtures, such as extracts from plants, and for monitoring enzymatic reactions that produce isothiocyanates. nih.gov In proteomics, isothiocyanates are utilized as probes due to their ability to react with primary amino groups on proteins. mdpi.com This reactivity allows for the labeling and subsequent detection or purification of proteins and peptides. The development of novel aryl isothiocyanates with tailored spectroscopic properties (e.g., fluorescence or specific mass tags) is an active area of research to enhance the sensitivity and specificity of these probes.

Computational Design of New Functional Molecules

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new functional molecules. mdpi.com For substituted aryl isothiocyanates, computational methods such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) modeling are being employed to predict their biological activity and chemical reactivity. mdpi.comnih.gov

Structure-based and ligand-based drug design strategies are used to screen large libraries of virtual compounds and identify promising candidates for synthesis and biological evaluation. mdpi.com For example, computational studies have been used to design novel tri-aryl imidazole (B134444) derivatives bearing a benzene (B151609) sulfonamide moiety as selective inhibitors of carbonic anhydrase IX and XII, which are important targets in cancer therapy. nih.gov Molecular docking simulations help to visualize and understand the binding interactions between the designed molecules and their biological targets, providing insights for further optimization. nih.gov

DFT calculations are used to study the electronic structure and reactivity of aryl isothiocyanates, helping to predict their behavior in chemical reactions and their potential as antiradical agents. nih.gov By calculating thermodynamic and chemical activity descriptors, researchers can amplify the desired properties of a parent compound by introducing specific aryl substituents. nih.gov These computational approaches accelerate the discovery process, reduce costs, and provide a deeper understanding of the structure-property relationships that govern the function of these molecules. escholarship.org

Table 2: Computational Methods in Aryl Isothiocyanate Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predicting chemical reactivity, studying reaction mechanisms. | Electronic properties, bond dissociation energies, radical scavenging potential. nih.gov |

| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. | Ligand-receptor interactions, rationalizing biological activity. mdpi.comnih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Identifying key structural features for desired activity, predicting potency. mdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and their complexes over time. | Stability of ligand-receptor complexes, conformational changes. mdpi.comescholarship.org |

Discovery of Underexplored Chemical Transformations

While the reaction of isothiocyanates with nucleophiles is well-established, there remains significant potential for discovering novel chemical transformations. mdpi.com The unique electronic properties of the cumulene system in aryl isothiocyanates make them valuable partners in cycloaddition reactions and for the synthesis of diverse heterocyclic compounds. arkat-usa.org

Acyl isothiocyanates, a related class of compounds, demonstrate rich and diverse reactivity, participating in two- and three-component reactions to form highly functionalized five- and six-membered heterocycles such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org The principles from these reactions can be extended to explore new transformations for aryl isothiocyanates.

Recent research has demonstrated novel annulation reactions, for instance, the synthesis of 2-aminobenzoxazoles from the reaction of 2-nitrophenols with aryl isothiocyanates, catalyzed by an iron complex in the presence of elemental sulfur. researchgate.net This method showcases the potential for using readily available starting materials to construct complex heterocyclic scaffolds. researchgate.net The investigation of radical reactions involving aryl isothiocyanates is another promising area. For example, the cascade radical reaction of 2-alkynyl-substituted aryl radicals with aryl isothiocyanates provides an entry to complex fused heterocyclic systems. nih.gov Exploring the reactivity of aryl isothiocyanates under various catalytic conditions (e.g., photoredox, transition metal catalysis) is expected to unveil a wealth of new and synthetically useful chemical transformations.

Q & A

Q. How to balance open data sharing with proprietary constraints in collaborative research?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with tiered access controls. For sensitive data, share aggregated results or synthetic datasets. Reference guidelines from health research, where anonymization and ethical review boards ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.